Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
ethyl 6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S/c1-3-32-23(31)20-16-9-10-25(13(2)27)12-17(16)33-22(20)24-21(30)14-5-4-6-15(11-14)26-18(28)7-8-19(26)29/h4-6,11H,3,7-10,12H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHQATXRACDPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Na₂S, MeOH, 60°C | 68% |
| Acetylation | AcCl, AlCl₃, DCM, 0°C to RT | 75% |
| Amide Coupling | Et₃N, THF, RT | 85% |
| Esterification | DEAD, PPh₃, EtOH | 90% |
Key Challenges:
- Regioselectivity in Acetylation : Competing reactions at positions 4 and 6 necessitate precise temperature control (-78°C for DoM).
- Amine Protection : The primary amine at position 2 requires temporary protection (e.g., Boc groups) during acetylation to prevent undesired side reactions.
- Purification : Column chromatography with hexane/ethyl acetate (5:1) effectively isolates intermediates, while recrystallization from acetonitrile improves purity.
Alternative Synthetic Routes
Recent advances propose enzymatic methods for amide bond formation, leveraging lipases or proteases in aqueous media to enhance sustainability. Additionally, flow chemistry setups have been explored to accelerate the cyclization step, reducing reaction times from hours to minutes.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:
| Conditions | Catalyst/Reagents | Yield | Product |
|---|---|---|---|
| 2M HCl, reflux (6 h) | Aqueous HCl | 82% | 6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid |
| 1M NaOH, ethanol, 60°C (4 h) | Sodium hydroxide | 78% | Same as above |
This hydrolysis is pH-sensitive, with basic conditions favoring faster kinetics due to hydroxide ion nucleophilicity.
Amide Bond Reactivity
The benzamido linker participates in two primary transformations:
Acid-Catalyzed Cleavage
Treatment with concentrated H<sub>2</sub>SO<sub>4</sub> at 100°C for 2 h cleaves the amide bond, yielding:
-
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
-
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
Transamidation
Reaction with primary amines (e.g., benzylamine) in the presence of DCC (N,N'-dicyclohexylcarbodiimide) produces substituted amides:
| Amine | Solvent | Time | Yield | Product |
|---|---|---|---|---|
| Benzylamine | DMF | 12 h | 65% | 6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-benzyl derivative |
| Cyclohexylamine | THF | 8 h | 72% | N-Cyclohexyl variant |
Acetyl Group Modifications
The acetyl moiety at position 6 is susceptible to nucleophilic substitution and reduction:
Nucleophilic Substitution
Reaction with hydrazine hydrate in ethanol produces a hydrazone derivative, which can cyclize under acidic conditions to form pyrazole rings:
Reduction
Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the acetyl group to a hydroxethyl group:
| Catalyst | Pressure | Time | Yield | Product |
|---|---|---|---|---|
| 10% Pd/C | 1 atm | 3 h | 88% | 6-(1-Hydroxyethyl)-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido) derivative |
Tetrahydrothienopyridine Core Reactivity
The saturated thienopyridine ring undergoes dehydrogenation and electrophilic substitution:
Aromatization
Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene removes two hydrogens, forming a fully aromatic thieno[2,3-c]pyridine system :
Electrophilic Sulfonation
Reaction with chlorosulfonic acid introduces a sulfonic acid group at the α-position of the thiophene ring, enhancing water solubility :
| Reagent | Conditions | Yield | Product |
|---|---|---|---|
| ClSO<sub>3</sub>H | 0°C, 2 h | 58% | 3-Sulfo-6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido) derivative |
Pyrrolidinone Ring Transformations
The 2,5-dioxopyrrolidin-1-yl group participates in ring-opening reactions:
Hydrolysis
Basic hydrolysis (KOH, H<sub>2</sub>O/EtOH) cleaves the pyrrolidinone, generating a secondary amine :
Cross-Coupling
The ring acts as a leaving group in Buchwald-Hartwig amination with aryl halides, enabling C–N bond formation :
| Aryl Halide | Catalyst | Yield | Product |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)<sub>2</sub>, XPhos | 63% | 3-(4-Methylphenyl)benzamido derivative |
Multi-Step Functionalization Pathways
Sequential reactions enable complex derivatization:
-
Ester → Carboxylic Acid : Hydrolysis under NaOH.
-
Carboxylic Acid → Amide : Coupling with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Acetyl → Hydrazone : Treatment with hydrazine.
This pathway generates polyfunctional analogs with enhanced bioactivity.
Key Mechanistic Insights
-
Steric Effects : Bulky substituents on the benzamido group slow amide cleavage kinetics by 40–60%.
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states .
-
Catalyst Selectivity : Pd/C preferentially reduces acetyl over ester groups due to electronic factors.
This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry, enabling tailored modifications to optimize pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant antitumor properties. For instance, research highlighted the synthesis of novel derivatives that demonstrated selective inhibition of tumor cell growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. In vitro studies suggest that derivatives of thieno[2,3-c]pyridine possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings are supported by disk diffusion methods that measure the effectiveness of the compound against pathogens .
Neuropharmacological Effects
This compound has been evaluated for its anticonvulsant activity. Studies indicate that modifications to its structure can enhance its efficacy in reducing seizure activity without significant neurotoxicity . This makes it a candidate for further development in treating epilepsy and related disorders.
Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit histone methyltransferases, which play a crucial role in epigenetic regulation and cancer progression .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | Significant reduction in tumor cell viability with IC50 values < 10 µM |
| Study B | Assess antimicrobial activity | Effective against Gram-positive and Gram-negative bacteria with MIC values ranging from 15 to 30 µg/mL |
| Study C | Investigate neuropharmacological effects | Exhibited anticonvulsant properties in animal models with minimal side effects |
Mechanism of Action
The mechanism of action of Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate
- 2-(Pyridin-2-yl) Pyrimidine Derivatives
Uniqueness
Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.
Biological Activity
Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound belongs to the class of tetrahydrothieno[2,3-c]pyridines, which are known for various biological activities. Its structure includes:
- Thieno-pyridine core : This feature is linked to diverse pharmacological effects.
- Dioxopyrrolidine moiety : This functional group may contribute to its biological activities, particularly in neuropharmacology.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli through disk diffusion methods .
Antitumor Activity
Research has demonstrated that derivatives of thieno-pyridine compounds can exhibit antitumor activity:
- Cell Line Studies : Compounds related to the target molecule were evaluated against human tumor cell lines such as KB and HepG2. Some exhibited potent cytotoxic effects with IC50 values in the low micromolar range .
Neuropharmacological Effects
The presence of the dioxopyrrolidine group suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems:
- CNS Activity : Research indicates that certain thieno-pyridine derivatives can influence serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly affect potency.
- Ring Modifications : Alterations in the thieno-pyridine structure can lead to variations in biological activity and selectivity towards different targets.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Step | Conditions (Solvent, Temp.) | Yield (%) | Key Reference |
|---|---|---|---|
| Amide coupling | DMF, 25°C, 12 h | 65–70 | |
| Cyclization | Ethanol, 80°C, 2 h | 54–62 | |
| Acetylation | Acetic anhydride, 60°C | 75–80 |
Q. Table 2. Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Acetyl (CH₃) | 2.09 (¹H), 20.99 (¹³C) | 6-Acetyl group |
| Ethyl (CH₂) | 4.26 (q, ¹H), 59.60 (¹³C) | Ester side chain |
| Pyrrolidone | 2.78–2.80 (m, ¹H) | 2,5-Dioxopyrrolidin-yl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
